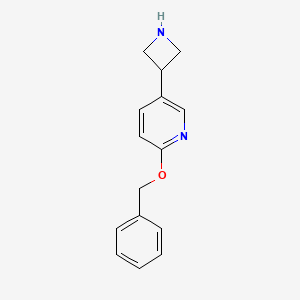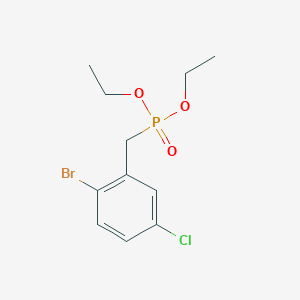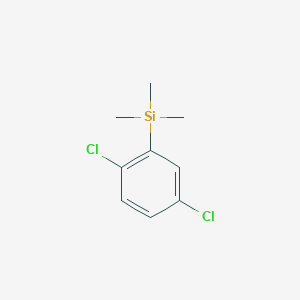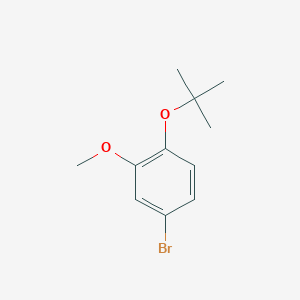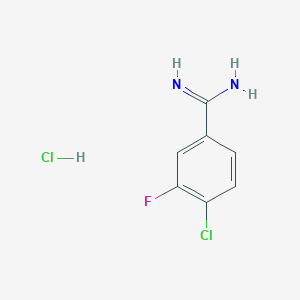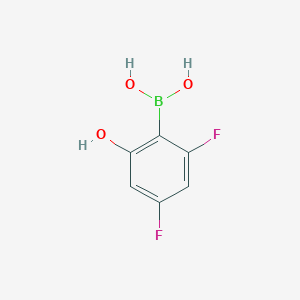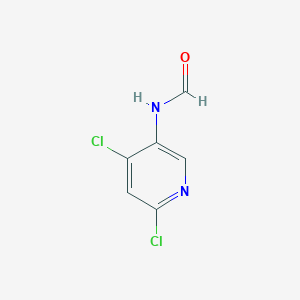
N-(4,6-Dichloro-3-pyridyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32691122 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32691122 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. The synthetic route may involve the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of MFCD32691122 is carried out on a large scale using optimized processes that ensure cost-effectiveness and efficiency. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. The compound is often produced in specialized reactors that allow for precise control of reaction conditions, ensuring consistent quality and performance .
Chemical Reactions Analysis
Types of Reactions: MFCD32691122 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32691122 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate and selectivity.
Major Products: The major products formed from the reactions of MFCD32691122 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
MFCD32691122 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD32691122 is investigated for its potential therapeutic properties and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD32691122 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32691122 include those with comparable structures and functional groups. These compounds may share similar reactivity and properties, making them useful for similar applications.
Uniqueness: What sets MFCD32691122 apart from other similar compounds is its unique combination of stability, reactivity, and versatility. This makes it particularly valuable in applications where these properties are essential. The compound’s ability to participate in a wide range of reactions and its potential for various scientific and industrial applications highlight its uniqueness .
Properties
Molecular Formula |
C6H4Cl2N2O |
|---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
N-(4,6-dichloropyridin-3-yl)formamide |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-6(8)9-2-5(4)10-3-11/h1-3H,(H,10,11) |
InChI Key |
GGYLYNRBYBLDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


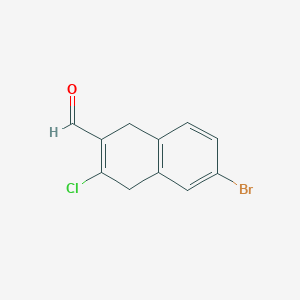
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
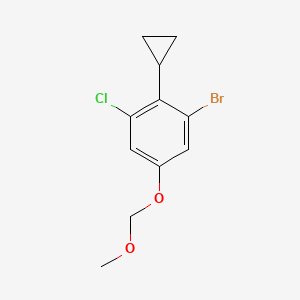
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
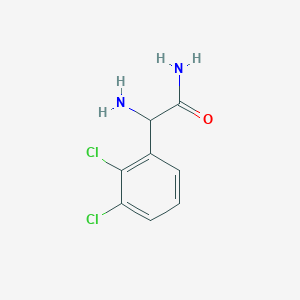

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
